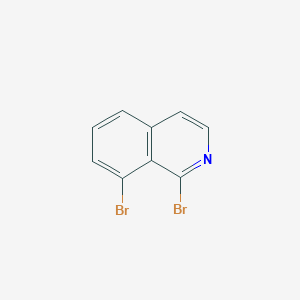

Isoquinoline, 1,8-dibromo-

Description

Overview of Isoquinoline (B145761) as a Core Heterocyclic Scaffold

Isoquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.orgnumberanalytics.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com This structural isomer of quinoline (B57606) was first isolated from coal tar in the late 19th century and has since been the subject of extensive research. numberanalytics.com The isoquinoline nucleus is a common motif in numerous natural products, especially in a large family of plant alkaloids, many of which are derived from the amino acid tyrosine. wikipedia.orgrsc.org Prominent examples include papaverine, a vasodilator, and morphine, a potent analgesic. numberanalytics.comrsc.org

The chemical properties of isoquinoline are dictated by its aromatic nature and the presence of the nitrogen atom. It is a weak base, capable of protonation to form salts with strong acids. wikipedia.org The presence of the nitrogen atom also influences the electron distribution within the fused ring system, affecting its reactivity in various chemical transformations. amerigoscientific.com Isoquinolines are utilized in the manufacturing of dyes, paints, insecticides, and fungicides. wikipedia.orgchemicalbook.com They also serve as corrosion inhibitors and solvents for resin and terpene extraction. wikipedia.orgchemicalbook.com

The versatility of the isoquinoline scaffold lies in the ability to modify its structure at various positions, leading to a wide range of derivatives with diverse chemical and biological properties. numberanalytics.com This has made it a valuable building block in medicinal chemistry and materials science. numberanalytics.comamerigoscientific.comontosight.ai

Significance of Strategic Halogenation in Heteroaromatic Systems

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful tool in organic synthesis. numberanalytics.com In the context of heteroaromatic systems like isoquinoline, strategic halogenation plays a crucial role for several reasons:

Enhanced Reactivity and Synthetic Utility: The introduction of a halogen atom can significantly alter the reactivity of the heteroaromatic ring. numberanalytics.com Halogenated heterocycles are valuable intermediates in a multitude of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. rsc.org

Modulation of Physicochemical Properties: Halogenation can influence a molecule's physical properties, including its boiling point, solubility, and stability. numberanalytics.com These modifications can be critical for optimizing a compound's suitability for specific applications.

Influence on Biological Activity: The presence of halogen atoms can profoundly impact the biological activity of a molecule. numberanalytics.com This is a key consideration in drug discovery, where halogenation can enhance binding affinity to biological targets, improve metabolic stability, and alter pharmacokinetic profiles. researchgate.net

The regioselectivity of halogenation—the ability to introduce a halogen at a specific position on the ring—is of paramount importance. numberanalytics.com Different positions on the isoquinoline ring exhibit varying degrees of reactivity towards electrophilic substitution, the primary mechanism for halogenation. shahucollegelatur.org.in Careful control of reaction conditions allows for the selective synthesis of specific halo-isoquinolines, which can then serve as precursors to a wide range of functionalized derivatives. orgsyn.org

Specific Research Focus: Isoquinoline, 1,8-dibromo-

Among the many halogenated derivatives of isoquinoline, 1,8-dibromo-isoquinoline stands out as a synthetically valuable, yet less commonly studied, compound. Its structure features bromine atoms at two distinct positions: the C1 position on the pyridine ring and the C8 position on the benzene ring.

This specific dibromination pattern offers unique opportunities for sequential and regioselective functionalization. The differential reactivity of the C1-Br and C8-Br bonds can potentially be exploited to introduce different substituents at these positions in a controlled manner. This makes 1,8-dibromo-isoquinoline an attractive starting material for the synthesis of highly substituted and complex isoquinoline derivatives that might be difficult to access through other routes.

Research into 1,8-dibromo-isoquinoline encompasses its synthesis, characterization, and exploration of its reactivity in various chemical transformations. Understanding the precise nature of this compound, including its physical and spectroscopic properties, is essential for its effective utilization as a building block in organic synthesis.

Physicochemical Properties and Spectroscopic Data

The fundamental characteristics of 1,8-dibromo-isoquinoline are essential for its identification and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₅Br₂N |

| Molecular Weight | 286.95 g/mol |

| Appearance | Powder |

| CAS Number | 120258-67-5 |

Table 1: Physicochemical Properties of 1,8-dibromo-isoquinoline americanelements.com

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as a series of multiplets in the downfield region. The chemical shifts would be influenced by the deshielding effects of the aromatic rings and the bromine atoms. |

| ¹³C NMR | The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine atoms (C1 and C8) would exhibit characteristic chemical shifts. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Br stretching vibrations. |

Table 2: Expected Spectroscopic Data for 1,8-dibromo-isoquinoline

Synthesis and Reactivity

The synthesis of 1,8-dibromo-isoquinoline is not as straightforward as that of some other isoquinoline derivatives. Direct bromination of isoquinoline typically yields a mixture of products, with the 5- and 8-positions being the most susceptible to electrophilic attack. shahucollegelatur.org.in Therefore, multi-step synthetic strategies are often required to achieve the desired 1,8-dibromination pattern.

One potential, though not explicitly documented for this specific isomer, synthetic approach could involve a ring-synthesis method, such as a modification of the Pomeranz-Fritsch reaction, starting from a suitably substituted benzaldehyde (B42025) or benzylamine. quimicaorganica.orgsemanticscholar.org Another possibility is the functionalization of a pre-existing isoquinoline core, where one bromine atom is introduced, followed by a subsequent reaction to install the second bromine at the desired position. For instance, the synthesis of 8-bromoisoquinoline (B29762) has been achieved through a multi-step sequence involving nitration, reduction, diazotization, and a Sandmeyer reaction. semanticscholar.org A subsequent bromination at the 1-position could then be explored.

The reactivity of 1,8-dibromo-isoquinoline is dominated by the chemistry of its two carbon-bromine bonds. These positions are susceptible to a variety of transformations, particularly palladium-catalyzed cross-coupling reactions. The differential electronic environment of the C1 and C8 positions may allow for selective reactions. For example, the C1 position, being part of the pyridine ring, is generally more electron-deficient and may exhibit different reactivity compared to the C8 position on the benzenoid ring. This differential reactivity is a key feature that makes 1,8-dibromo-isoquinoline a valuable building block for the synthesis of complex, unsymmetrically substituted isoquinolines.

Applications in Organic Synthesis

The primary application of 1,8-dibromo-isoquinoline lies in its role as a versatile intermediate in organic synthesis. Its bifunctional nature, with two reactive bromine atoms, allows for the construction of a wide range of more complex molecules.

One of the most significant applications is in the synthesis of ligands for coordination chemistry. The isoquinoline moiety itself can act as a ligand, and the introduction of further coordinating groups at the 1- and 8-positions can lead to the formation of novel multidentate ligands. For example, related 8-halo-isoquinolines have been used to prepare terpyridine-like ligands. otago.ac.nz The fusion of a third ring across the 1- and 8-positions of the isoquinoline framework is another area of interest, where 8-bromoisoquinoline derivatives serve as key precursors. semanticscholar.org

Furthermore, the ability to selectively functionalize the C1 and C8 positions through sequential cross-coupling reactions opens up avenues for the synthesis of a diverse array of substituted isoquinolines. These products can then be evaluated for their potential applications in medicinal chemistry, materials science, and other areas where the isoquinoline scaffold is known to be of importance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAVUSHDOXOKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-67-5 | |

| Record name | 1,8-dibromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoquinoline, 1,8 Dibromo

Direct Bromination Approaches to Isoquinoline (B145761) Derivatives

Direct bromination of the parent isoquinoline molecule is a challenging pathway to obtain the 1,8-dibromo derivative due to the inherent reactivity of the ring system. Electrophilic bromination preferentially occurs on the electron-rich benzene (B151609) ring.

Electrophilic substitution on the isoquinoline ring is highly regioselective. Under strongly acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine (B92270) ring and directing incoming electrophiles to the benzene ring. The primary products of direct bromination of isoquinoline are 5-bromoisoquinoline and, with excess brominating agent, 5,8-dibromoisoquinoline (B186898). orgsyn.orggoogle.comgoogle.com

The reaction is sensitive to the choice of acid, brominating agent, and temperature. thieme-connect.com For instance, reacting isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-20°C to -15°C) favors the formation of 5-bromoisoquinoline. google.comgoogle.com Increasing the equivalents of the brominating agent can lead to the formation of the 5,8-dibromo- derivative as a byproduct. google.com Achieving substitution at the C-1 position via direct electrophilic bromination is not a standard outcome; this position is more susceptible to nucleophilic attack or radical reactions. researchgate.netiust.ac.ir

The selective synthesis of brominated isoquinolines is highly dependent on the reaction conditions. Key variables include the type and amount of brominating agent, solvent, temperature, and reaction time. N-Bromosuccinimide (NBS) is a commonly used reagent for these transformations, preferred over the more hazardous elemental bromine. google.comliberty.edu

For the synthesis of 5-bromoisoquinoline, careful control of the stoichiometry of NBS is crucial to minimize the formation of di-substituted products like 5,8-dibromoisoquinoline. google.com The reaction temperature is a critical factor for selectivity; temperatures should be kept low (e.g., below -15°C) to achieve high 5- vs. 8-selectivity. google.comgoogle.com The use of approximately 1.1 to 1.3 equivalents of NBS relative to isoquinoline in concentrated sulfuric acid is often employed for mono-bromination. orgsyn.org

Table 1: Optimized Conditions for Regioselective Bromination of Isoquinoline

| Starting Material | Brominating Agent | Equivalents | Solvent/Acid | Temperature | Major Product(s) | Reference(s) |

| Isoquinoline | N-Bromosuccinimide (NBS) | 1.1-1.3 | H₂SO₄ (conc.) | -25°C to -18°C | 5-Bromoisoquinoline | orgsyn.orggoogle.com |

| Isoquinoline | N-Bromosuccinimide (NBS) | >1.3 | H₂SO₄ (conc.) | -20°C | 5-Bromoisoquinoline, 5,8-Dibromoisoquinoline | google.com |

| Isoquinoline | Bromine (Br₂) | - | Gaseous Phase | 450°C | 1-Bromoisoquinoline | researchgate.net |

Direct bromination of the electron-poor isoquinoline system often requires catalysis, especially when using elemental bromine. google.com In the context of electrophilic substitution, strong protic acids like concentrated sulfuric acid act as both a solvent and a catalyst by activating the brominating agent and protonating the isoquinoline nitrogen. google.comthieme-connect.com This protonation enhances the electrophilicity of the system and directs substitution to the benzene ring. While Lewis acid catalysts are common in many electrophilic aromatic substitutions, their use in the direct bromination of the parent isoquinoline is less documented in favor of strong acid media.

Stepwise Synthesis from Precursor Isoquinoline Derivatives

Given the difficulty of achieving a 1,8-dibromo substitution pattern directly, a stepwise approach is more feasible. This typically involves the initial synthesis of a mono-brominated isoquinoline, followed by the introduction of the second bromine atom.

A logical stepwise route to 1,8-dibromoisoquinoline would begin with the synthesis of 1-bromoisoquinoline. This precursor can be synthesized from isoquinoline N-oxide by treatment with phosphorus oxybromide (POBr₃). chemicalbook.com Another method involves the gas-phase bromination of isoquinoline at high temperatures (450°C), though this may result in low yields. researchgate.net

Once 1-bromoisoquinoline is obtained, the next step is the introduction of a bromine atom at the 8-position. This requires an electrophilic bromination. The presence of the bromine atom at C-1 deactivates the pyridine ring towards further electrophilic attack. Therefore, the subsequent bromination would be directed to the still relatively more activated benzene ring, targeting positions 5 and 8. Achieving high selectivity for the 8-position over the 5-position would depend heavily on the precise reaction conditions, including the choice of brominating agent and acid catalyst, and may require separation of isomers.

Table 2: Stepwise Synthesis Approach via Mono-brominated Precursor

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference(s) |

| 1 | N-Oxidation of Isoquinoline | Peroxy acids | Isoquinoline N-oxide | chemicalbook.com |

| 2 | Bromination of N-oxide | POBr₃, DMF, CH₂Cl₂ | 1-Bromoisoquinoline | chemicalbook.com |

| 3 | Electrophilic Bromination | NBS, H₂SO₄ (conc.) | 1,8-Dibromoisoquinoline (and 1,5-isomer) | Inferred from orgsyn.orggoogle.com |

Annulation reactions, which involve forming a ring onto a pre-existing structure, offer a powerful alternative for constructing the 1,8-dibromoisoquinoline skeleton. mdpi.com This "bottom-up" approach allows for the strategic placement of substituents by using appropriately functionalized starting materials.

A hypothetical annulation strategy could involve a [3+3] or [4+2] cycloaddition. For instance, a suitably substituted benzene derivative containing bromine atoms at what will become the C-8 position could be reacted with a three-carbon or two-carbon synthons to build the pyridine ring. An example of a potential precursor could be a 2,3-dibromobenzaldehyde or a related derivative. This precursor would already contain the bromine atom destined for the 8-position. The subsequent reaction to form the isoquinoline ring, for example, via condensation with an aminoacetaldehyde acetal (a Pomeranz-Fritsch type reaction), would then need to incorporate the second bromine atom at the C-1 position, or be followed by a selective bromination at C-1. iust.ac.ir While general annulation methods for isoquinoline synthesis are well-established, specific applications for the synthesis of 1,8-dibromoisoquinoline are not widely reported and would require significant methodological development. mdpi.comorganic-chemistry.org

Green Chemistry Principles in 1,8-Dibromoisoquinoline Synthesis

The synthesis of 1,8-dibromoisoquinoline has traditionally involved methods that utilize hazardous reagents and solvents, generating significant chemical waste. The integration of green chemistry principles aims to mitigate these environmental concerns by focusing on aspects such as the use of safer solvents and the development of efficient, reusable catalytic systems.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the context of 1,8-dibromoisoquinoline synthesis, research has been directed towards replacing hazardous traditional solvents with greener alternatives and minimizing solvent use altogether.

Historically, the synthesis of brominated isoquinolines, including the di-substituted variants, has often employed strong acids which can function as both the solvent and a catalyst google.comgoogle.com. For instance, the use of concentrated sulfuric acid is a documented solvent for the bromination of isoquinoline orgsyn.org. While effective in promoting the desired reaction, the corrosive nature and the challenges associated with the disposal of such strong acids are significant environmental drawbacks.

Modern approaches are exploring the use of less hazardous and more sustainable solvents. The broader field of isoquinoline synthesis has seen the successful application of greener solvents like water and polyethylene glycol (PEG)-400, often in conjunction with microwave irradiation to enhance reaction rates and efficiency nih.gov. While direct application to 1,8-dibromoisoquinoline is a developing area, these studies pave the way for future research. The ideal green solvent for this synthesis would not only be environmentally benign but also facilitate high regioselectivity, ensuring the formation of the desired 1,8-isomer over other potential dibrominated products.

Solvent minimization, including the possibility of solvent-free reactions, represents a significant advancement in green synthesis. Solvent-free conditions have been successfully employed in the synthesis of various isoquinoline derivatives, demonstrating benefits such as reduced waste, lower costs, and often, improved reaction kinetics nih.gov. The exploration of solvent-free bromination of isoquinoline to yield the 1,8-dibromo derivative is a promising avenue for future green synthetic routes.

Table 1: Comparison of Solvents in Isoquinoline Bromination

| Solvent System | Advantages | Disadvantages | Relevance to 1,8-Dibromoisoquinoline |

| Strong Acids (e.g., H₂SO₄) | Effective in promoting bromination. google.comorgsyn.org | Highly corrosive, hazardous waste generation. | Traditionally used for brominated isoquinolines. |

| Water | Environmentally benign, low cost. nih.gov | Potential for low solubility of reactants. | Explored for other isoquinoline derivatives, potential for future application. |

| Polyethylene Glycol (PEG) | Recyclable, low toxicity. nih.gov | May require higher temperatures. | Used in green synthesis of other isoquinolines. |

| Solvent-Free | Minimal waste, potential for high reaction rates. nih.gov | May require specific reaction conditions (e.g., high temperature). | A promising future direction for green synthesis. |

This table is generated based on data from the text.

Catalyst Efficiency and Recyclability

The use of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the atom economy of chemical reactions.

In the synthesis of bromoisoquinolines, acidic catalysts are often employed. The use of strong acids can be considered a form of catalysis, though their separation and reuse are problematic google.comgoogle.com. More advanced catalytic systems are being explored to enhance both the efficiency and sustainability of the bromination process.

For the broader synthesis of isoquinoline derivatives, a range of recyclable catalysts have been investigated. These include magnetically recoverable Fe₃O₄ nanoparticles and ruthenium catalysts in PEG-400, which can be easily separated from the reaction mixture and reused in subsequent batches nih.gov. The application of such recyclable catalysts to the specific synthesis of 1,8-dibromoisoquinoline holds significant promise for greening the manufacturing process.

The efficiency of a catalyst is determined by its ability to promote the reaction at low loading levels, with high turnover numbers and turnover frequencies. For the synthesis of 1,8-dibromoisoquinoline, an efficient catalyst must also exhibit high regioselectivity, directing the bromination to the 1 and 8 positions of the isoquinoline ring. While specific data on catalyst efficiency for the direct synthesis of 1,8-dibromoisoquinoline using green catalysts is an area of ongoing research, the principles from related syntheses can be extrapolated.

Table 2: Overview of Potentially Recyclable Catalysts for Isoquinoline Synthesis

| Catalyst Type | Example | Key Features | Potential for 1,8-Dibromoisoquinoline Synthesis |

| Magnetic Nanoparticles | Fe₃O₄ | Easily separable using an external magnet, potential for high stability. nih.gov | High potential for developing a recyclable catalytic system for bromination. |

| Homogeneous in Green Solvent | Ruthenium in PEG-400 | Recyclable with the solvent, high efficiency. nih.gov | A promising system if regioselectivity for 1,8-dibromination can be achieved. |

| Lewis Acids | BF₃, AlX₃, TiX₄ | Can catalyze bromination. google.com | Traditional catalysts; green credentials depend on recyclability and waste generation. |

This table is generated based on data from the text.

Reactivity and Advanced Chemical Transformations of Isoquinoline, 1,8 Dibromo

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1,8-dibromo-isoquinoline, these reactions enable the differential functionalization of the C1 and C8 positions.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation at C1 and C8

The Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to couple organoboron compounds with organic halides, is a widely used method for C-C bond formation. beilstein-journals.org The site-selectivity of this reaction on polyhalogenated heteroaromatics is influenced by factors such as the electronic properties of the reaction sites and the chosen catalyst system. rsc.org For di- and polyhalogenated pyridines, selective and exhaustive Suzuki-Miyaura reactions with alkyl boronic esters have been developed. nih.gov

In the case of "Isoquinoline, 1,8-dibromo-," the relative reactivity of the C1 and C8 positions can be modulated to achieve selective mono- or di-arylation/heteroarylation. Research has demonstrated the feasibility of performing sequential or one-pot Suzuki-Miyaura couplings to introduce different aryl or heteroaryl groups at these positions. These transformations are crucial for building complex molecular architectures. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Isoquinoline (B145761) Derivatives

| Entry | Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 1-Chloro-3-phenylisoquinoline | Arylboronic acid | PdCl2(PPh3)2 | 1-Aryl-3-phenylisoquinoline | Moderate to Good |

| 2 | 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)2 / Ad2PnBu | 2,6-Diheptylpyridine | 94 |

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org However, a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org

For "Isoquinoline, 1,8-dibromo-," Stille coupling provides an alternative to the Suzuki-Miyaura reaction for the introduction of various organic moieties at the C1 and C8 positions. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the coupling. For instance, the selective stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) has been achieved through consecutive Stille couplings. nih.gov

Palladium-Catalyzed C-X Bond Activation

Palladium catalysts are central to many cross-coupling reactions involving the activation of carbon-halogen (C-X) bonds. nih.gov In "Isoquinoline, 1,8-dibromo-," the C-Br bonds at positions 1 and 8 are susceptible to activation by a palladium(0) catalyst. This activation is the initial step in various cross-coupling cycles, including Suzuki-Miyaura and Stille reactions. The efficiency of C-X bond activation can be influenced by the ligand on the palladium catalyst and the electronic nature of the isoquinoline ring. Recent advancements have focused on developing highly active and recyclable palladium catalysts for these transformations. acs.org Furthermore, palladium-catalyzed C-H bond activation has emerged as a powerful technique for the synthesis of isoquinoline derivatives. researchgate.netnih.gov

Stereoselective Transformations

While the core of "Isoquinoline, 1,8-dibromo-" is planar and achiral, stereoselective transformations can be introduced through the attachment of chiral side chains via cross-coupling reactions. For example, coupling with a chiral organoboron or organotin reagent can lead to the formation of atropisomers if rotation around the newly formed C-C bond is restricted. The synthesis of optically active isoquinuclidines has been achieved utilizing a diastereoselectivity control element, showcasing the potential for stereocontrol in related systems. scilit.com The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds for applications in pharmacology and materials science.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the modification of aromatic and heteroaromatic rings. nih.gov In "Isoquinoline, 1,8-dibromo-," the electron-deficient nature of the isoquinoline ring, particularly at the C1 position, facilitates nucleophilic attack.

Selective Monosubstitution vs. Disubstitution

Achieving selective monosubstitution or disubstitution in SNA r reactions of "Isoquinoline, 1,8-dibromo-" is a key challenge. The relative reactivity of the C1 and C8 positions towards nucleophiles dictates the outcome. The C1 position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent difference in reactivity can be exploited to achieve selective monosubstitution at the C1 position under carefully controlled reaction conditions, such as low temperatures and the use of a stoichiometric amount of the nucleophile.

Disubstitution can be achieved by using an excess of the nucleophile and more forcing reaction conditions. The mechanism of these reactions can be either a classical two-step addition-elimination process involving a Meisenheimer intermediate or a concerted mechanism. nih.gov Recent studies suggest that concerted mechanisms may be more common than previously thought, especially for heterocycles with good leaving groups. nih.gov

Table 2: Factors Influencing Selectivity in Nucleophilic Aromatic Substitution

| Factor | Favors Monosubstitution | Favors Disubstitution |

| Stoichiometry | 1 equivalent of nucleophile | Excess nucleophile |

| Temperature | Low temperature | Higher temperature |

| Reaction Time | Shorter reaction time | Longer reaction time |

| Nucleophile | Weaker nucleophile | Stronger nucleophile |

Reaction with Nitrogen, Oxygen, and Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNAr) reactions on halogenated isoquinolines are a common method for introducing new functional groups. For 1,8-dibromoisoquinoline, it is predicted that the C1-Br bond would be more reactive towards nucleophiles than the C8-Br bond due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during an SNAr reaction. However, specific studies detailing these reactions with 1,8-dibromoisoquinoline are not readily found.

In theory, reactions with various nucleophiles would proceed as follows:

Nitrogen Nucleophiles: Primary and secondary amines are expected to displace the C1-bromide, particularly under palladium-catalyzed conditions such as the Buchwald-Hartwig amination. This would lead to the formation of 1-aminoisoquinoline (B73089) derivatives. Direct SNAr reactions might require harsh conditions and could potentially lead to mixtures of mono- and di-substituted products.

Oxygen Nucleophiles: Alkoxides and hydroxides could, in principle, react to form 1-alkoxy or 1-hydroxyisoquinolines. These reactions often require high temperatures or the presence of a catalyst to proceed efficiently on aryl halides.

Sulfur Nucleophiles: Thiolates are generally excellent nucleophiles and are expected to readily displace the C1-bromide to yield 1-(alkylthio)isoquinolines or 1-(arylthio)isoquinolines.

Table 1: Predicted Products from Nucleophilic Substitution Reactions of 1,8-dibromoisoquinoline

| Nucleophile | Predicted Major Product (Mono-substitution at C1) |

|---|---|

| R-NH₂ | 1-Alkylamino-8-bromoisoquinoline |

| R-OH / Base | 1-Alkoxy-8-bromoisoquinoline |

| R-SH / Base | 1-(Alkylthio)-8-bromoisoquinoline |

Metalation and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange is a powerful tool for the functionalization of aryl halides. This typically involves the reaction of the halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. For 1,8-dibromoisoquinoline, it is plausible that selective metal-halogen exchange could be achieved. The relative rates of exchange at the C1 and C8 positions would depend on factors such as steric hindrance and the electronic nature of the C-Br bonds.

Once the organolithium species is formed, it can be trapped with a variety of electrophiles to introduce new substituents.

Table 2: Potential Products from Metalation and Electrophilic Quenching

| Step 1: Metalation Reagent | Step 2: Electrophile | Potential Product |

|---|---|---|

| n-BuLi | CO₂ then H⁺ | 1-Carboxy-8-bromoisoquinoline or 8-Carboxy-1-bromoisoquinoline |

| n--BuLi | DMF | 1-Formyl-8-bromoisoquinoline or 8-Formyl-1-bromoisoquinoline |

| n-BuLi | R-CHO | 1-(Hydroxyalkyl)-8-bromoisoquinoline or 8-(Hydroxyalkyl)-1-bromoisoquinoline |

Reductive Transformations of the Bromine Moieties

The bromine atoms on the isoquinoline ring can be removed through reductive dehalogenation. This can be accomplished using various methods, including catalytic hydrogenation or treatment with reducing agents.

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), it should be possible to selectively or fully reduce the C-Br bonds to C-H bonds. The selectivity would likely depend on the reaction conditions.

Other Reducing Agents: Reagents such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a palladium catalyst could also effect the reduction of the bromine atoms.

Functional Group Interconversions at the 1,8-Positions

Assuming the bromine atoms can be replaced by other functional groups through the reactions described above, a wide range of further transformations would become possible. For instance, if a cyano group were introduced at the 1-position, it could be hydrolyzed to a carboxylic acid or reduced to an amine. An amino group could be diazotized and converted to a variety of other functionalities.

Palladium-catalyzed cross-coupling reactions represent a major avenue for functional group interconversions of aryl bromides. Reactions such as the Suzuki, Sonogashira, and Heck couplings would be expected to proceed at both the C1 and C8 positions, with the relative reactivity likely favoring the C1 position under certain conditions.

Table 3: Predicted Products from Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Predicted Product (assuming reaction at C1) |

|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | 1-Aryl-8-bromoisoquinoline |

| Sonogashira Coupling | R-C≡CH | 1-Alkynyl-8-bromoisoquinoline |

| Heck Coupling | H₂C=CHR | 1-Alkenyl-8-bromoisoquinoline |

Applications in Advanced Organic Synthesis

Isoquinoline (B145761), 1,8-dibromo- as a Versatile Building Block

General synthetic strategies often utilize di-halogenated aromatic compounds as key building blocks in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to construct more complex molecular architectures. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org The two bromine atoms on the isoquinoline core would theoretically allow for sequential or dual functionalization, making it a potentially valuable precursor. However, no specific examples or studies detailing the use of the 1,8-dibromo isomer for these purposes have been found.

Construction of Complex Polycyclic Heterocyclic Frameworks

The synthesis of polycyclic heteroaromatic compounds is an active area of research. nih.gov Halogenated precursors are frequently employed to build fused ring systems through intramolecular or intermolecular cyclization strategies. nih.gov Despite the potential for 1,8-dibromoisoquinoline to serve as a foundational element for such frameworks, the literature does not provide specific instances of its use in this context. Research on the synthesis of polycyclic systems tends to focus on other substituted isoquinoline derivatives. nih.govmdpi.com

Synthesis of Spirocyclic and Bridged Isoquinoline Derivatives

The creation of spirocyclic and bridged scaffolds is of great interest for introducing three-dimensional complexity into molecules. rsc.org While methods exist for creating bridged isoquinoline structures from various precursors, there is no documented evidence of 1,8-dibromoisoquinoline being used as a starting material for these specific topological structures.

Precursor for Advanced Functional Materials

Di-halogenated aromatic and heteroaromatic monomers are fundamental to the synthesis of functional organic materials through step-growth polymerization reactions. researchgate.netrsc.org The bromine atoms can serve as leaving groups in metal-catalyzed polymerizations to form the backbone of conjugated polymers.

Development of Conjugated Polymers and Oligomers

Conjugated polymers derived from heterocyclic units are central to the field of organic electronics. nih.govrsc.orgbohrium.com The isoquinoline nucleus, if incorporated into a polymer backbone, could impart specific electronic and photophysical properties. However, searches for polymers synthesized from the 1,8-dibromoisoquinoline monomer did not yield any results. The development of conjugated polymers typically involves more readily available or electronically suitable monomers.

Components in Optoelectronic Systems

The inherent photophysical properties of the isoquinoline ring system make it an attractive component for materials used in optoelectronics. researchgate.net By functionalizing the core, these properties can be tuned for specific applications. There is currently no literature available that describes the incorporation of the 1,8-dibromoisoquinoline unit into materials designed for optoelectronic systems.

Design and Synthesis of Molecular Scaffolds for Chemical Biology Research

The isoquinoline scaffold is a recognized privileged structure in medicinal chemistry and is found in numerous biologically active compounds. nih.gov In chemical biology, derivatives are designed as probes or tools to study biological systems. While thienoisoquinoline scaffolds have been evaluated for such purposes, the specific use of 1,8-dibromoisoquinoline to create molecular scaffolds for non-medicinal or non-clinical chemical biology research is not reported. nih.gov

Probes for Biological System Investigations

Chemical probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, allowing researchers to study their function in a cellular or organismal context. While direct applications of 1,8-dibromoisoquinoline as a biological probe have not been extensively documented, its chemical structure provides a foundation for the rational design of such tools.

The dual bromine substitution on the isoquinoline core is a key feature. Halogen atoms, particularly bromine and iodine, are known to participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. Furthermore, the bromine atoms can serve as points for the attachment of reporter groups, such as fluorophores or biotin, which are necessary for the detection and visualization of the probe's interaction with its target.

The synthesis of fluorescent probes, for instance, could be envisioned through the palladium-catalyzed cross-coupling of a fluorescent moiety at either the C1 or C8 position of the 1,8-dibromoisoquinoline scaffold. The resulting molecule could then be evaluated for its ability to localize in specific cellular compartments or to bind to a particular protein of interest. The inherent fluorescence of the isoquinoline ring system itself, although modest, could also be modulated by substitution at the brominated positions, potentially leading to the development of "turn-on" or "turn-off" fluorescent probes where the signal is altered upon binding to a target.

Table 1: Potential Modifications of 1,8-Dibromoisoquinoline for Biological Probes

| Position of Modification | Type of Modification | Potential Reporter Group | Application |

| C1 or C8 | Sonogashira Coupling | Alkyne-bearing fluorophore | Fluorescent imaging |

| C1 or C8 | Suzuki Coupling | Boronic acid-derivatized biotin | Affinity-based protein profiling |

| C1 or C8 | Buchwald-Hartwig Amination | Amine-containing photo-crosslinker | Target identification |

Coordination Chemistry and Ligand Design Incorporating 1,8 Dibromoisoquinoline Moieties

Catalytic Applications of Metal-1,8-Dibromoisoquinoline Complexes

Asymmetric Catalysis (e.g., Enantioselective Oxidation)

A thorough search of peer-reviewed chemical literature and scholarly databases yields no specific examples of ligands derived from 1,8-dibromoisoquinoline being employed in asymmetric catalysis, including enantioselective oxidation reactions. While the broader class of isoquinoline-containing chiral ligands is well-established in inducing stereoselectivity, the unique electronic and steric contributions that would arise from a 1,8-dibromo substitution pattern have not been documented in this context. Consequently, there are no research findings, catalyst performance data, or mechanistic studies to report for this subsection.

C-H Activation and Functionalization Catalysis

Similarly, the application of 1,8-dibromoisoquinoline-based ligands in the field of C-H activation and functionalization catalysis is not described in the available scientific literature. The strategic placement of a coordinating group at the 8-position of a quinoline (B57606) or isoquinoline (B145761) ring is a common and powerful strategy for directing transition metal catalysts to activate adjacent C-H bonds. One might hypothesize that the 8-bromo substituent of 1,8-dibromoisoquinoline could be transformed into a directing group. However, there are no published studies that demonstrate the synthesis of such ligands from this specific precursor or their subsequent use in C-H activation catalysis. Therefore, no detailed research findings or data tables can be presented for this topic.

Other Selective Transformations

An extensive review of the literature does not provide any instances of ligands incorporating the 1,8-dibromoisoquinoline moiety being utilized in other selective chemical transformations. The potential for this compound to serve as a building block for ligands in areas such as cross-coupling, polymerization, or other selective organic reactions remains an open area for future investigation. Without published research in this domain, it is not possible to provide an account of its application in other selective catalytic processes.

Searches for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy data specific to 1,8-dibromoisoquinoline did not yield the detailed research findings required to construct the article as per the requested outline. While synthetic procedures mention related compounds like 5,8-dibromoisoquinoline (B186898) as a potential byproduct, their own spectroscopic characterization is not provided.

Without access to primary or secondary sources containing the necessary 1H NMR, 13C NMR, 2D NMR, HRMS, MS/MS, IR, and Raman data for 1,8-dibromoisoquinoline, it is not possible to generate a scientifically accurate and informative article that adheres to the strict, data-dependent outline provided. The creation of such an article would require speculation or the use of data from related but distinct compounds, which would compromise the factual integrity of the content.

Therefore, the requested article focusing solely on the advanced spectroscopic and spectrometric characterization of "Isoquinoline, 1,8-dibromo-" cannot be generated at this time.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available data, a single-crystal X-ray diffraction analysis for 1,8-dibromo-isoquinoline has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including molecular conformation, crystal packing, and specific intermolecular interactions, remains undetermined.

Molecular Conformation and Packing

Without experimental crystallographic data, a definitive description of the molecular conformation and packing of 1,8-dibromo-isoquinoline in the solid state is not possible. Theoretical modeling could provide insights into the likely planarity of the isoquinoline (B145761) ring system and the orientation of the two bromine substituents. However, the actual arrangement of molecules within the crystal lattice, known as crystal packing, is influenced by a subtle balance of intermolecular forces that can only be confirmed through experimental X-ray diffraction studies.

Intermolecular Interactions

Similarly, a detailed analysis of the intermolecular interactions governing the crystal structure of 1,8-dibromo-isoquinoline cannot be provided without experimental data. It is plausible to hypothesize the presence of several types of non-covalent interactions that could influence the crystal packing. These may include:

Halogen Bonding: The bromine atoms could act as halogen bond donors, interacting with the nitrogen atom of an adjacent isoquinoline molecule.

van der Waals Forces: General dispersion forces would also play a significant role in the molecular packing.

However, the specific nature, geometry, and energetic contributions of these potential interactions remain speculative in the absence of a determined crystal structure.

Table of Crystallographic Data for 1,8-Dibromo-isoquinoline

| Parameter | Value |

| Crystal System | N/A |

| Space Group | N/A |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | N/A |

| β (°) | N/A |

| γ (°) | N/A |

| Volume (ų) | N/A |

| Z | N/A |

| Calculated Density (g/cm³) | N/A |

| R-factor | N/A |

N/A: Not Available. The crystal structure for this compound has not been determined and/or deposited in public databases.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. dntb.gov.ua DFT calculations for isoquinoline (B145761) and its derivatives provide a basis for understanding the geometry, vibrational frequencies, and electronic properties of these molecules. researchgate.netresearchgate.net

Electronic Structure and Properties (HOMO-LUMO analysis)

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.org A smaller energy gap generally implies higher reactivity and lower stability. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Energy Gap (Note: Data for the parent compound Quinoline (B57606) is provided for illustrative purposes.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for mapping out reaction pathways and identifying transition states. libretexts.org A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the mechanism of a chemical transformation. youtube.com The identification of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.gov

For heterocyclic molecules like quinoline, DFT has been used to model reaction mechanisms such as oxidation. nih.gov In such studies, calculations reveal changes in bond lengths, bond orders, and atomic charges as the reaction progresses from reactants to products through the transition state. nih.gov For 1,8-dibromoisoquinoline, DFT calculations could be employed to study its reactivity in various reactions, such as nucleophilic substitution at the bromine-substituted positions. These calculations would help elucidate whether the reaction proceeds through a one-step or multi-step mechanism and determine the activation energy required. libretexts.orgq-chem.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. arxiv.orgrsc.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and interactions of molecules. Car-Parrinello molecular dynamics (CPMD) is a specific ab-initio method that combines molecular dynamics with DFT, allowing for the forces to be calculated from the electronic structure on the fly. arxiv.orgnih.gov

Conformational Analysis and Stereodynamics

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For complex molecules, particularly those with rotational barriers, understanding the preferred conformations is key to understanding their properties. Studies on related biaryl compounds, such as 1,8-diquinolylnaphthalenes, have shown that different stereoisomers (e.g., syn and anti conformers) can exist with varying stability. nih.gov The energy barriers for interconversion between these isomers can be determined through dynamic NMR spectroscopy and computational methods. nih.gov

For 1,8-dibromoisoquinoline, the peri-interaction between the bromine atom at the 8-position and the nitrogen at the 2-position could lead to interesting conformational preferences and potential rotational barriers if bulky substituents were introduced. MD simulations could be used to explore the potential energy surface of substituted 1,8-dibromoisoquinoline derivatives, identifying stable conformers and the dynamics of their interconversion.

Solvent Effects on Reactivity and Structure

The solvent in which a reaction or process occurs can have a profound effect on molecular structure, stability, and reactivity. libretexts.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

MD simulations are particularly well-suited for studying explicit solvent effects. These simulations can reveal how solvent molecules arrange around a solute and how specific interactions, such as hydrogen bonding, influence the solute's conformation and reactivity. For a polar molecule like 1,8-dibromoisoquinoline, the choice of solvent (protic vs. aprotic) could significantly impact its behavior in solution. libretexts.org MD simulations could model the solvation shell around the molecule, providing insights into how solvent interactions stabilize or destabilize charge separation in a transition state, thereby affecting reaction rates.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. researchgate.netmdpi.com These descriptors are often calculated from the HOMO and LUMO energies based on Koopmans' theorem. They provide a quantitative framework for understanding and predicting chemical behavior. chemrxiv.org

Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," indicating lower reactivity. scirp.orgnih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability. "Soft" molecules are more reactive. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the average of the HOMO and LUMO energies. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

These descriptors are invaluable for creating Quantitative Structure-Activity Relationships (QSAR), which correlate molecular structure with chemical or biological activity. science.gov For 1,8-dibromoisoquinoline, calculating these descriptors would allow for a quantitative prediction of its reactivity compared to other isoquinoline derivatives.

Table 2: Key Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer scirp.org |

| Chemical Softness (S) | 1 / η | Ease of charge transfer/polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to act as an electrophile researchgate.net |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1,8-dibromoisoquinoline is a fundamental prerequisite for its widespread application. Current synthetic approaches often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Future research should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.

Key areas of focus should include:

Catalyst-Free Methodologies: Exploring synthetic pathways that eliminate the need for heavy metal catalysts would significantly enhance the sustainability of 1,8-dibromoisoquinoline synthesis. This could involve investigating novel activation strategies or the use of metal-free reagents.

Flow Chemistry: The application of continuous flow technologies offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for 1,8-dibromoisoquinoline would represent a significant advancement.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Investigating potential biocatalytic routes to 1,8-dibromoisoquinoline could lead to highly selective and environmentally friendly production methods.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields in organic synthesis. The development of microwave-assisted protocols for the synthesis of 1,8-dibromoisoquinoline could offer a more energy-efficient alternative to conventional heating methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalyst-Free Synthesis | Reduced environmental impact, lower cost, simplified purification. | Development of novel activating reagents and reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Design and optimization of continuous flow reactor systems. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Identification and engineering of suitable enzymes. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. | Optimization of microwave parameters for specific reaction steps. |

Exploration of Unprecedented Reactivity Profiles

The two bromine atoms on the 1,8-dibromoisoquinoline scaffold provide two distinct points for chemical modification, opening the door to a wide range of unexplored reactivity. Future research should aim to systematically investigate and exploit the unique reactivity of this compound.

Selective Functionalization at C1 and C8 Positions

A primary challenge and opportunity lies in the selective functionalization of the C1 and C8 positions. The differential reactivity of the two C-Br bonds could be exploited to introduce different functional groups in a stepwise manner, leading to the synthesis of complex and highly functionalized isoquinoline (B145761) derivatives. Research should focus on developing orthogonal synthetic strategies that allow for the independent manipulation of each bromine atom.

Novel Metal-Catalyzed Cross-Coupling Reactions

While metal-catalyzed cross-coupling reactions are well-established for the functionalization of haloarenes, their application to 1,8-dibromoisoquinoline remains largely unexplored. Future work should investigate a broad range of cross-coupling reactions, including Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations, to introduce a variety of substituents at the C1 and C8 positions. The development of catalyst systems that exhibit high selectivity for one position over the other will be of particular importance.

Exploration of Pericyclic Reactions

The isoquinoline core can participate in various pericyclic reactions, such as cycloadditions. The influence of the two bromine atoms on the dienophilic or dienic character of the isoquinoline ring system is an area ripe for investigation. Exploring the participation of 1,8-dibromoisoquinoline in Diels-Alder and other cycloaddition reactions could lead to the synthesis of novel polycyclic nitrogen-containing frameworks.

Expansion of Advanced Material Applications

The unique electronic and photophysical properties that can be imparted by the isoquinoline scaffold make its derivatives promising candidates for a variety of advanced materials. The presence of two addressable positions in 1,8-dibromoisoquinoline allows for the systematic tuning of these properties and the construction of complex molecular architectures.

Organic Light-Emitting Diodes (OLEDs)

Substituted isoquinolines have shown promise as components of organic light-emitting diodes (OLEDs). The ability to introduce different functional groups at the C1 and C8 positions of 1,8-dibromoisoquinoline could allow for the fine-tuning of the emission color, quantum efficiency, and charge transport properties of OLED materials. Future research should focus on the synthesis and characterization of novel 1,8-disubstituted isoquinolines and their incorporation into OLED devices.

Organic Photovoltaics (OPVs)

The development of new electron donor and acceptor materials is crucial for improving the efficiency of organic photovoltaics. The tunable electronic properties of 1,8-disubstituted isoquinolines make them attractive targets for the design of novel materials for OPV applications. Research in this area should involve the synthesis of isoquinoline derivatives with tailored absorption spectra and energy levels and their evaluation in solar cell devices.

Porous Organic Frameworks (POFs)

Porous organic frameworks are a class of materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The rigid and planar structure of the isoquinoline core, combined with the ability to introduce two points of extension from the 1 and 8 positions, makes 1,8-dibromoisoquinoline an excellent building block for the construction of novel POFs.

| Application Area | Key Properties to Optimize | Potential Advantages of 1,8-Dibromoisoquinoline |

| Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum yield, charge mobility. | Tunable electronic structure for color control and efficiency. |

| Organic Photovoltaics (OPVs) | Absorption spectrum, energy levels, charge transport. | Versatile scaffold for designing donor and acceptor materials. |

| Porous Organic Frameworks (POFs) | Surface area, pore size, chemical stability. | Rigid building block for constructing robust porous materials. |

Innovative Ligand Design for Catalysis

The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, making isoquinoline derivatives attractive candidates for the development of new ligands for catalysis. The presence of substituents at the 1 and 8 positions can significantly influence the steric and electronic properties of the resulting metal complexes, allowing for the fine-tuning of their catalytic activity and selectivity. Future research should explore the synthesis of novel 1,8-disubstituted isoquinolines and their application as ligands in a variety of catalytic transformations.

Integrated Experimental and Computational Approaches for Mechanistic Understanding

A deep understanding of the structure-property relationships and reaction mechanisms of 1,8-dibromoisoquinoline and its derivatives is crucial for their rational design and application. The integration of experimental studies with computational modeling can provide valuable insights that are difficult to obtain through either approach alone. Future research should employ a synergistic approach, combining synthetic chemistry, materials characterization, and theoretical calculations to elucidate the fundamental principles governing the behavior of these fascinating molecules. Computational studies can be used to predict reactivity, rationalize experimental observations, and guide the design of new molecules with desired properties.

Q & A

Basic Question: What are the common synthetic routes for preparing 1,8-dibromo-substituted isoquinoline derivatives?

Methodological Answer:

A key approach involves alkylation reactions using 1,8-bis(bromomethyl)naphthalene as a precursor. For example, reacting 1,8-di(methylamino)naphthalene with 1,8-bis(bromomethyl)naphthalene under controlled conditions yields proton sponge derivatives like 1,5-diazacyclodecane-based compounds . Alternative routes include nucleophilic substitution with amines or thiols, where bromine acts as a leaving group. Optimization parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios to minimize side products like over-alkylation .

Basic Question: How can researchers verify the structural integrity of 1,8-dibromo-isoquinoline derivatives?

Methodological Answer:

Structural confirmation requires multimodal spectroscopic analysis :

- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to bromine show deshielding) .

- IR Spectroscopy : Confirm functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .

- X-ray Crystallography : Resolve spatial arrangements, particularly for proton sponge behavior, where intramolecular hydrogen bonding or steric effects dominate .

- Elemental Analysis : Validate purity and stoichiometry (e.g., Br content via combustion analysis) .

Advanced Question: How do substituents at the 1,8-positions influence the kinetic activity and basicity of isoquinoline derivatives?

Methodological Answer:

Substituent effects are studied via basicity measurements (pKa in solvents like MeCN or H2O) and kinetic profiling (stopped-flow techniques). For example:

- Electron-donating groups (e.g., -NH2) lower reduction potentials, enhancing catalytic activity in photoredox reactions .

- Bulky bromine atoms increase steric hindrance, reducing protonation rates but stabilizing intermediates in proton sponges. X-ray studies reveal distorted naphthalene frameworks in 1,8-dibromo derivatives, altering π-π interactions .

- DFT Calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to rationalize experimental trends .

Advanced Question: What experimental designs are used to study DNA-intercalation properties of 1,8-dibromo-isoquinoline derivatives?

Methodological Answer:

To evaluate DNA interactions:

- Gel Electrophoresis : Assess DNA cleavage or stabilization by observing mobility shifts in plasmid DNA (e.g., pBR322) treated with the compound .

- Fluorescence Quenching : Monitor changes in ethidium bromide emission when displaced by the derivative, indicating intercalation .

- Topoisomerase Inhibition Assays : Measure disruption of DNA-relaxation activity using purified enzymes (e.g., Topo II) and agarose gel analysis .

- Molecular Docking : Simulate binding modes with DNA duplexes (e.g., d(CG)₆) to identify key interactions (e.g., π-stacking with bromine substituents) .

Advanced Question: How can researchers resolve contradictions in reported reactivity data for 1,8-dibromo-isoquinoline derivatives?

Methodological Answer:

Address discrepancies through:

- Systematic Substituent Screening : Vary substituents (e.g., -Br vs. -CN) to isolate electronic vs. steric effects .

- In Situ Monitoring : Use HPLC or mass spectrometry to track intermediates (e.g., bromine displacement by nucleophiles) .

- Solvent/Additive Screening : Test polar aprotic vs. protic solvents (e.g., MeCN vs. EtOH) to identify solvation effects .

- Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) across multiple labs to rule out instrumental bias .

Basic Question: What are the recommended protocols for determining solubility and stability of 1,8-dibromo-isoquinoline derivatives?

Methodological Answer:

- Solubility : Use shake-flask method in buffered solutions (pH 1–13) with UV-Vis quantification (λmax ~300–400 nm for aromatic systems) .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., bromine loss above 200°C) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Incubate in aqueous/organic mixtures (e.g., 50% MeOH/H2O) and track hydrolysis products (e.g., debromination) via LC-MS .

Advanced Question: How can computational methods guide the optimization of 1,8-dibromo-isoquinoline derivatives for catalytic applications?

Methodological Answer:

- Reduction Potential Prediction : Use cyclic voltammetry simulations (e.g., Gaussian with PCM solvation models) to correlate substituents (e.g., -NH2, -CN) with catalytic efficiency in borylation reactions .

- Reaction Pathway Mapping : Apply DFT (B3LYP/6-31G*) to identify transition states and rate-limiting steps (e.g., bromine abstraction vs. C-C coupling) .

- QSAR Modeling : Relate structural descriptors (e.g., Hammett σ values) to bioactivity or catalytic yields, enabling predictive design .

Basic Question: What safety precautions are critical when handling 1,8-dibromo-isoquinoline derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (risk code: Xi) .

- Ventilation : Work in fume hoods to prevent inhalation of bromine vapors (evidenced by vapor pressure data) .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Question: What strategies improve the regioselectivity of bromination in isoquinoline systems?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., -SO3H) to orient bromine at the 1,8-positions, followed by removal .

- Lewis Acid Catalysis : Use FeBr3 or AlBr3 to polarize the substrate, favoring electrophilic attack at electron-rich positions .

- Microwave-Assisted Synthesis : Enhance reaction control to minimize di-/tri-brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.